Cas no 2034997-57-2 ((2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide)

(2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide structure
2034997-57-2 structure
Product name:(2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide
CAS No:2034997-57-2
MF:C17H18N6OS
Molecular Weight:354.429420948029
CID:6216801
PubChem ID:121019814

(2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide
    • AKOS026702793
    • (Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
    • 2034997-57-2
    • (Z)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
    • (2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
    • F6524-5338
    • インチ: 1S/C17H18N6OS/c24-17(8-5-13-4-3-11-25-13)18-12-16-20-19-14-6-7-15(21-23(14)16)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,18,24)/b8-5-
    • InChIKey: CNRKWBUCABMPQV-YVMONPNESA-N
    • SMILES: S1C=CC=C1/C=C\C(NCC1=NN=C2C=CC(=NN21)N1CCCC1)=O

計算された属性

  • 精确分子量: 354.12628039g/mol
  • 同位素质量: 354.12628039g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 498
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 104Ų

(2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6524-5338-30mg
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
30mg
$119.0 2023-09-08
Life Chemicals
F6524-5338-3mg
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
3mg
$63.0 2023-09-08
Life Chemicals
F6524-5338-4mg
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
4mg
$66.0 2023-09-08
Life Chemicals
F6524-5338-5μmol
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6524-5338-10μmol
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
10μmol
$69.0 2023-09-08
Life Chemicals
F6524-5338-2mg
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
2mg
$59.0 2023-09-08
Life Chemicals
F6524-5338-20μmol
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-5338-75mg
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
75mg
$208.0 2023-09-08
Life Chemicals
F6524-5338-20mg
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
20mg
$99.0 2023-09-08
Life Chemicals
F6524-5338-1mg
(2Z)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
2034997-57-2
1mg
$54.0 2023-09-08

(2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide 関連文献

(2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamideに関する追加情報

Chemical Compound CAS No. 2034997-57-2: (2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide

The compound with CAS No. 2034997-57-2, named (2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a triazolopyridazine moiety, and a thiophene group. The thiophene component contributes to the molecule's aromaticity and electronic properties, while the triazolopyridazine system enhances its stability and reactivity.

Recent studies have highlighted the importance of such heterocyclic compounds in drug design. The pyrrolidine group within this compound is known for its ability to modulate pharmacokinetic properties, such as solubility and bioavailability. This makes the compound a promising candidate for drug delivery systems. Additionally, the propenamide segment of the molecule has been shown to exhibit potential anti-inflammatory and antioxidant activities, which are critical in the development of therapeutic agents.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the formation of the triazolopyridazine ring system through cyclization reactions and the subsequent introduction of the thiophene group via cross-coupling methods. Researchers have also explored various substituent effects on the molecule's properties, revealing that the Z-isomer configuration significantly influences its biological activity.

In terms of applications, this compound has shown promise in several areas. In pharmacology, it has been tested as a potential inhibitor of certain enzymes involved in inflammatory pathways. Its ability to interact with biological targets through hydrogen bonding and π–π interactions makes it a valuable tool in drug discovery programs. Furthermore, in materials science, this compound has been investigated for its potential use as a precursor in the synthesis of advanced materials with tailored electronic properties.

Recent advancements in computational chemistry have allowed for a deeper understanding of this compound's molecular behavior. Quantum mechanical calculations have revealed that the thiophene group plays a crucial role in stabilizing the molecule's excited states, which is essential for applications in optoelectronic devices. Additionally, molecular dynamics simulations have provided insights into its conformational flexibility and binding affinity to various receptors.

The integration of experimental and computational approaches has significantly enhanced our understanding of this compound's properties and potential uses. Its unique combination of structural features makes it a versatile building block for designing novel compounds with enhanced functionality. As research continues to unfold, this compound is expected to contribute to breakthroughs in both medicinal chemistry and materials science.

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